molecular formula C21H22BrN3O3 B11431842 2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide

Cat. No.: B11431842
M. Wt: 444.3 g/mol
InChI Key: UIFCTLSIVMHQIY-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of 4-bromo-3-methylphenol: This can be synthesized by bromination of 3-methylphenol using bromine in the presence of a catalyst.

    Synthesis of 3-phenyl-1,2,4-oxadiazole: This can be prepared by the cyclization of phenylhydrazine with cyanogen bromide.

    Coupling Reaction: The 4-bromo-3-methylphenol is reacted with 3-phenyl-1,2,4-oxadiazole in the presence of a base to form the intermediate.

    Acylation: The intermediate is then acylated with isopropylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and oxadiazole moieties.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Substitution: Substituted products will vary depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide imparts unique reactivity and properties compared to its chloro and fluoro analogs. This can influence its biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22BrN3O3

Molecular Weight

444.3 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C21H22BrN3O3/c1-14(2)25(20(26)13-27-17-9-10-18(22)15(3)11-17)12-19-23-21(24-28-19)16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3

InChI Key

UIFCTLSIVMHQIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)Br

Origin of Product

United States

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